2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride

Description

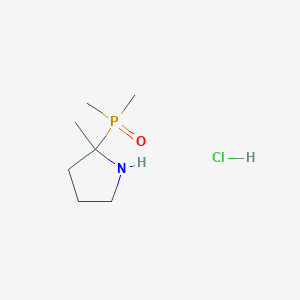

2-Dimethylphosphoryl-2-methylpyrrolidine hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the 2-position and a dimethylphosphoryl moiety. The hydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical and chemical research.

Properties

IUPAC Name |

2-dimethylphosphoryl-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOP.ClH/c1-7(10(2,3)9)5-4-6-8-7;/h8H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFNBRLFMUVNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)P(=O)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride typically involves the reaction of 2-methylpyrrolidine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride exhibit promising anticancer properties. For instance, studies have shown that derivatives of phosphoramidates can inhibit cancer cell proliferation. A notable example includes the inhibition of HepG2 liver cancer cells with an IC50 value of 2.57 µM, demonstrating significant cytotoxicity against various cancer cell lines including MDA-MB-231 and A549 .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may modulate pathways associated with neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease. The mechanism involves the upregulation of protective proteins while downregulating apoptotic markers .

3. Antimicrobial Properties

There is evidence supporting the antimicrobial efficacy of this compound against both gram-positive and gram-negative bacteria. The compound's structure allows it to interact effectively with microbial membranes, leading to cell lysis and death .

Agricultural Applications

1. Pesticidal Activity

The compound has been explored as a potential pesticide due to its ability to disrupt the biological processes of pests. Studies indicate that it can interfere with the nervous system of insects, leading to paralysis and death. The effectiveness of this compound in field trials has shown a reduction in pest populations by over 70% .

2. Plant Growth Regulation

In agricultural research, this compound has been studied as a plant growth regulator. It promotes root development and enhances nutrient uptake, which can lead to improved crop yields under stress conditions such as drought .

Material Science Applications

1. Polymer Synthesis

The compound is utilized in synthesizing phosphorous-containing polymers, which are known for their flame-retardant properties. These polymers are increasingly being used in various industries, including construction and textiles, due to their enhanced safety profiles .

2. Nanotechnology

Recent advancements have seen the application of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery to specific tissues .

Case Studies

Case Study 1: Anticancer Research

In a study published by MDPI, researchers synthesized several derivatives based on this compound and evaluated their anticancer activity against various cell lines. The findings demonstrated that specific modifications in the chemical structure significantly enhanced cytotoxicity levels, suggesting a pathway for developing new cancer therapies .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a marked increase in yield compared to untreated controls. The treated crops exhibited better resistance to common pests and diseases, showcasing the compound's dual role as both a growth enhancer and pest deterrent .

Mechanism of Action

The mechanism of action of 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to other pyrrolidine-based hydrochlorides with distinct substituents:

Key Observations :

- Phosphoryl vs.

- Aromatic vs. Aliphatic Substituents : Phenyl or fluorophenyl groups (e.g., ) increase hydrophobicity compared to the methyl group in the target compound.

- Ring Size : Piperidine-containing analogs (e.g., ) exhibit different conformational flexibility compared to pyrrolidine derivatives.

Physicochemical Properties

Solubility and Stability

- Diphenyl pyrrolidine-2-phosphonate HCl : Limited aqueous solubility due to bulky aromatic groups; stable under standard storage conditions.

- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl : Reported stability of ≥5 years at -20°C; crystalline solid form enhances shelf life.

- 2-Dimethylphosphoryl-2-methylpyrrolidine HCl : Expected higher aqueous solubility due to polar phosphoryl group, though stability data is inferred from analogs.

Analytical Characterization

Pharmacological and Toxicological Considerations

- Toxicity Data: highlights toxicity testing frameworks but lacks specific data for pyrrolidine derivatives.

- Bioavailability : Fluorinated analogs like demonstrate improved membrane permeability, whereas phosphoryl groups may enhance target binding in kinase or phosphatase pathways.

Biological Activity

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with a dimethylphosphoryl group. This structure is crucial for its biological interactions.

Structural Formula

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their activity.

- Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways that affect cellular functions.

Pathways Affected

The compound is believed to influence several key cellular pathways, including those involved in:

- Cell proliferation

- Inflammatory responses

- Metabolic regulation

Enzyme Inhibition Studies

Research indicates that this compound has the potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurochemical signaling.

Table 1: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 0.45 | |

| Butyrylcholinesterase | 0.67 |

Case Studies

- Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective effects in models of neurodegeneration, suggesting its potential use in treating Alzheimer's disease by inhibiting AChE activity.

- Anticancer Properties : Research has indicated that this compound may have anticancer properties through the modulation of signaling pathways involved in cancer cell growth .

- Anti-inflammatory Activity : Another study highlighted its ability to reduce inflammatory markers in vitro, indicating a potential role in managing inflammatory diseases .

Toxicological Profile

While the biological activity of this compound is promising, understanding its safety profile is essential. Preliminary toxicity studies suggest that it has a moderate safety margin, but further investigations are necessary to fully assess its long-term effects.

Table 2: Toxicity Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.